ガノデリック酸F

概要

説明

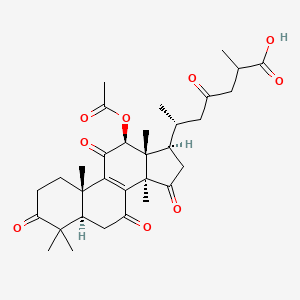

Ganoderic acid F is part of a group of compounds known as ganoderic acids, which are derived from the medicinal mushroom Ganoderma lucidum. These compounds have been the subject of research due to their pharmacological potential and complex molecular structures.

Synthesis Analysis

Ganoderic acids are synthesized through the mevalonate pathway in Ganoderma lucidum. This biosynthetic pathway involves several key enzymes, including hydroxy-3-methylglutaryl-Coenzyme A reductase (HMG-CoA reductase), which plays a critical role in the early stages of triterpenoid synthesis. Advances in biotechnological methods, such as submerged fermentation, have been explored to enhance the production of ganoderic acids, including ganoderic acid F (Xu, Zhao, & Zhong, 2010).

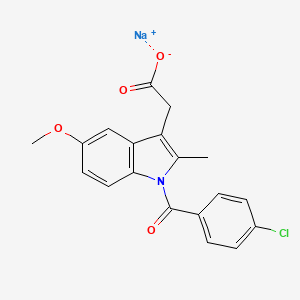

Molecular Structure Analysis

The molecular structure of ganoderic acid F has been elucidated through extensive spectroscopic methods. It is characterized by its lanostane skeleton and the presence of multiple oxygenated functional groups, which contribute to its biological activities (Hirotani & Furuya, 1986).

Chemical Reactions and Properties

Ganoderic acid F undergoes various chemical reactions, including oxidation and reduction, due to its multiple functional groups. The enzyme-mediated modifications of ganoderic acid F, such as hydroxylation by cytochrome P450 enzymes, play a significant role in its biosynthesis and diversification of its derivatives (Yang et al., 2018).

Physical Properties Analysis

While specific studies on the physical properties of ganoderic acid F are scarce, the physical properties of triterpenoids like ganoderic acids generally include their solid state at room temperature and their low solubility in water. The solubility can be influenced by the functional groups present in the molecule.

Chemical Properties Analysis

Ganoderic acid F's chemical properties are influenced by its triterpenoid structure, including reactivity towards acids and bases, and its potential for forming esters and other derivatives. These properties are essential for its biological activity and its interaction with biological membranes and proteins (Liang et al., 2019).

科学的研究の応用

ガノデリック酸Fのグリコシル化

This compoundは、枯草菌ATCC (アメリカンタイプカルチャーコレクション) 6633由来のグリコシルトランスフェラーゼ(BsGT110)によって生体変換される可能性があります . このプロセスは、GAFグルコシドとして確認された代謝物を生成します . GAFグルコシドは、GAFの89倍の水溶性を示しました . 本研究は、新規ガノデルマトリテルペノイドサポニンの製造におけるBsGT110の有用性を強調しています .

ガノデリック酸の生合成、多様化、および過剰生産

ガノデリック酸(GA)は、霊芝から得られる重要な二次代謝産物の1つです . それらは、4つの環状および2つの直鎖状イソプレンを持つトリテルペンであり、メバロン酸経路の産物です . GAは、新規医薬品の開発のための貴重な資源として役立ちます . しかし、それらは通常、非常に低い濃度で生成され、工業的な応用には、生産するキノコは面倒な圃場栽培が必要です .

腸疾患に対する調節効果

This compoundを含む可能性のある霊芝多糖(GLP)は、腸疾患の治療と予防のための天然薬として使用できます . これは、宿主の免疫系におけるIBD腸内細菌叢に対するGLPの調節に関するさらなる研究のためのデータサポートを提供します .

慢性肝疾患の調節

This compoundを含む霊芝は、慢性肝疾患に影響を与えることが示されています . これらの核レセプターは、エネルギーフラックスと代謝経路を制御し、慢性肝疾患(CLD)、特に進行性NAFLDで調節不全になります .

作用機序

Target of Action

Ganoderic acid F, a triterpenoid compound derived from Ganoderma lucidum , has been found to exhibit a wide range of pharmacological activities . , suggesting that it may target pathways involved in cell proliferation, apoptosis, and angiogenesis.

Mode of Action

It is suggested that its anti-tumor and anti-metastatic effects may be due to its ability to inhibit angiogenesis and affect cell proliferation and/or cell death . The hydroxylation of its fuzzy sterane triterpene structure may play a significant role in its action .

Biochemical Pathways

Ganoderic acid F is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to form mevalonate, which subsequently forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl pyrophosphate (DMAPP). These compounds further condense to form triterpenes, such as ganoderic acid F .

Pharmacokinetics

The pharmacokinetic profile of ganoderic acid F under a fasting condition is characterized by rapid absorption from the gastrointestinal tract (Tmax at approximately 30 min) and a short elimination half-life (<40 min) Concomitant food intake markedly impedes both rate and extent of ganoderic acid f absorption .

Result of Action

It is known to have anti-tumor and anti-metastatic effects . It is suggested that these effects may be due to its ability to inhibit angiogenesis and affect cell proliferation and/or cell death .

Action Environment

The production and bioactivity of ganoderic acid F can be influenced by various environmental factors . For instance, different nutritional conditions, physical means, and single chemical or biological signals can regulate the biosynthesis of ganoderic acid F . Moreover, the glycosylation of ganoderic acid F by Bacillus glycosyltransferase has been shown to produce a metabolite with 89-fold higher aqueous solubility than that of ganoderic acid F , suggesting that the bioactivity of ganoderic acid F can be modulated by its chemical modifications.

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling ganoderic acid F . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

The elucidation of ganoderic acid F biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . There is also a need to determine the basis of diversification due to the magnitude of different types of ganoderic acids isolated with different bioactivities .

特性

IUPAC Name |

(6R)-6-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,27-,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCNWXLKMWWVBT-AIMUVTGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316734 | |

| Record name | Ganoderic acid F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98665-15-7 | |

| Record name | Ganoderic acid F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganoderic acid F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANODERIC ACID F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLQ52DLW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate](/img/structure/B1260126.png)

![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)

![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)

![4-[[(1S,34S,36R)-15-[carboxy(hydroxy)methyl]-20,26,30,32-tetrahydroxy-18,21,25,27,29,31,36-heptamethyl-13,16-dioxo-19-[[(E)-3,7,11,13-tetrahydroxy-12-[[(E)-7-hydroxy-9-methoxy-4,4,6,8,8-pentamethyl-5,9-dioxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]-17,38-dioxa-14-azabicyclo[32.3.1]octatriaconta-3,5,9,11,24,28-hexaen-22-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1260138.png)

![Sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B1260145.png)